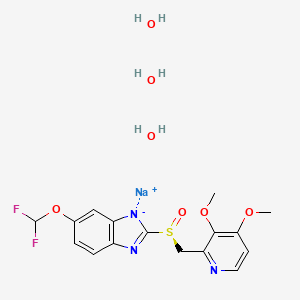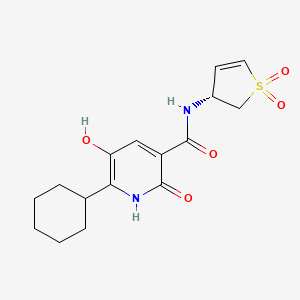
Urease-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urease-IN-13 is a potent inhibitor of the enzyme urease, which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in both medical and agricultural contexts, as it can help manage conditions like peptic ulcers and reduce nitrogen loss in soils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Urease-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Urease-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of urease and to develop new urease inhibitors.
Biology: Helps in understanding the role of urease in various biological processes and its impact on microbial virulence.
Medicine: Potential therapeutic agent for conditions like peptic ulcers and urinary tract infections caused by urease-producing bacteria.
Industry: Used in agriculture to reduce nitrogen loss from soils by inhibiting urease activity, thereby improving fertilizer efficiency
Mecanismo De Acción
Urease-IN-13 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the pH increase caused by ammonia production, which is beneficial in both medical and agricultural contexts .
Comparación Con Compuestos Similares
Triazolothiadiazoles: Potent urease inhibitors with a similar mechanism of action.
Triazolothiadiazines: Another class of urease inhibitors with competitive inhibition properties.
Schiff Base Hydrazones: Known for their urease inhibitory effects.
Uniqueness of Urease-IN-13: this compound stands out due to its high potency and specificity for the urease enzyme. Its unique chemical structure allows for strong binding to the active site, making it a highly effective inhibitor compared to other compounds .
Propiedades
Fórmula molecular |
C19H17N3O5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-[[2-oxo-3-(2-phenylmethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23) |
Clave InChI |
QYXFXBJDKIRDEP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)



![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
